molecular formula C8H12N2O B12919871 2,4-Dimethyl-5-pyrimidineethanol CAS No. 36324-03-5

2,4-Dimethyl-5-pyrimidineethanol

Katalognummer: B12919871
CAS-Nummer: 36324-03-5
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: BPCOFUURUHNDJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-5-pyrimidineethanol is a heterocyclic organic compound with the molecular formula C8H12N2O It is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and an ethanol group at position 5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-pyrimidineethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the ethanol group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-5-pyrimidineethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methyl groups and the ethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dimethyl-5-pyrimidinecarboxylic acid.

    Reduction: Formation of 2,4-dimethyl-5-pyrimidinemethanol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-5-pyrimidineethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-5-pyrimidineethanol involves its interaction with specific molecular targets and pathways. The ethanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the ethanol group, making it less versatile in certain applications.

    5-Ethyl-2,4-dimethylpyrimidine: Similar structure but with an ethyl group instead of an ethanol group.

    2,4,6-Trimethylpyrimidine: Contains an additional methyl group, altering its chemical properties.

Uniqueness

2,4-Dimethyl-5-pyrimidineethanol is unique due to the presence of both methyl groups and an ethanol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

36324-03-5

Molekularformel

C8H12N2O

Molekulargewicht

152.19 g/mol

IUPAC-Name

2-(2,4-dimethylpyrimidin-5-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-8(3-4-11)5-9-7(2)10-6/h5,11H,3-4H2,1-2H3

InChI-Schlüssel

BPCOFUURUHNDJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1CCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.